2-(2-Piperidinyl)ethyl isonicotinate hydrochloride
Overview
Description
Synthesis Analysis
Piperidine derivatives have been synthesized using various methods. For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The molecular formula of “2-(2-Piperidinyl)ethyl isonicotinate hydrochloride” is C13H19ClN2O2 . Its molecular weight is 270.76 .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Antimicrobial Activities A study by (Ovonramwen et al., 2019) synthesized a compound related to 2-(2-Piperidinyl)ethyl isonicotinate hydrochloride, demonstrating moderate antimicrobial activities against various strains including E. coli, B. subtilis, and S. aureus.
Synthesis in Pharmaceutical Research (Andersen et al., 2013) discussed the synthesis of a compound using a similar process, highlighting its significance in supporting preclinical and clinical studies.
Intermediate in Chemical Synthesis (Chen Ying-qi, 2007) presented the synthesis of Ethyl 4-piperidingcarboxylate, an important intermediate, derived from isonicotinic acid, which is related to this compound.
Antibacterial and α-Glucosidase Inhibitory Activities (Munir et al., 2017) investigated hydrazone derivatives of ethyl isonipecotate for their antibacterial and α-glucosidase inhibitory activities, indicating potential for type-2 diabetes treatment.
Potential Anticancer Agents A study by (Rehman et al., 2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, showing potential as anticancer agents.
Antibacterial Properties of Acetamide Derivatives (Iqbal et al., 2017) explored the antibacterial potentials of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores.
Impurities in Drug Substances (Liu et al., 2020) identified impurities in cloperastine hydrochloride, a drug substance related to piperidine derivatives.
Toxicity Studies (Gul et al., 2003) conducted toxicity studies on bis Mannich bases and corresponding piperidinol derivatives, providing insights into their potential toxicological effects.
Research on Synthesis (Zheng Rui, 2010) focused on synthesizing compounds using piperidine-4-carboxylic acid, relevant to the study of this compound.
Antithrombotic Effect and Bleeding in Drug Development (Bach et al., 2013) examined the antithrombotic effect and bleeding of ethyl 6-aminonicotinate acyl sulfonamides, providing insights into drug development involving similar compounds.
Properties
IUPAC Name |
2-piperidin-2-ylethyl pyridine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(11-4-8-14-9-5-11)17-10-6-12-3-1-2-7-15-12;/h4-5,8-9,12,15H,1-3,6-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEYOJDXOKIRNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)C2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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